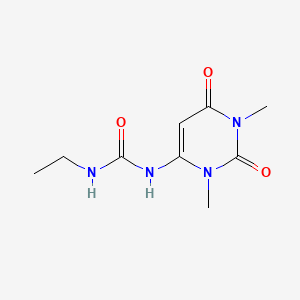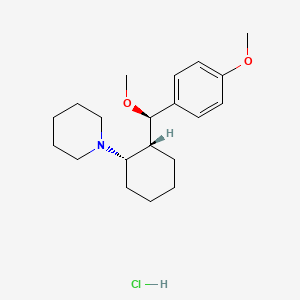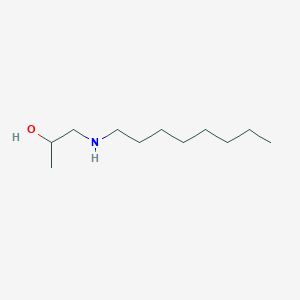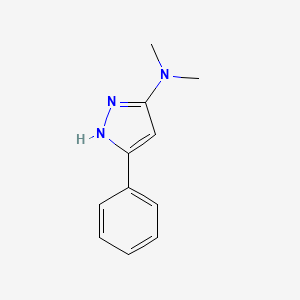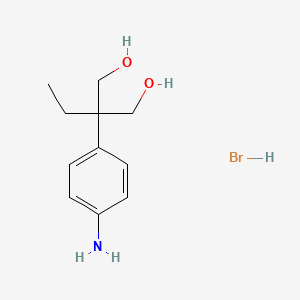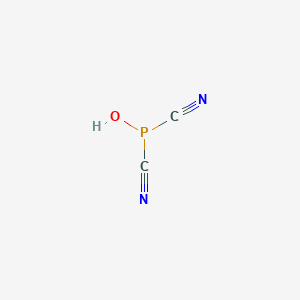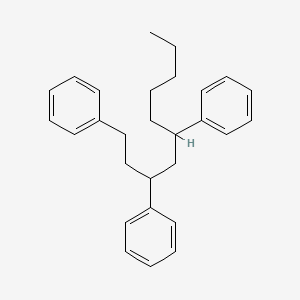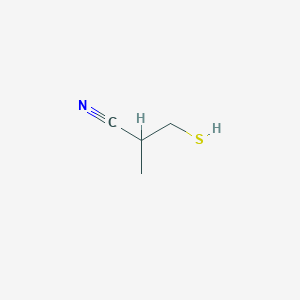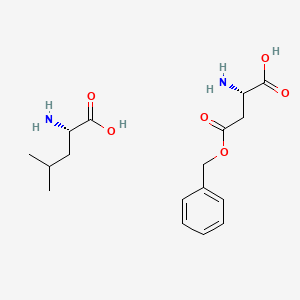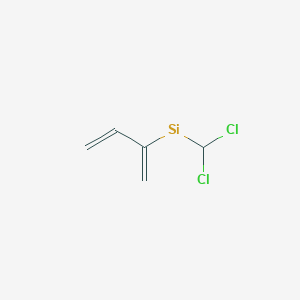
CID 78062424
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78062424” is a chemical entity registered in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of CID 78062424 involves several synthetic routes. One common method includes the use of phenyl-containing diamine substances, oxygen-containing heterocyclic compounds, polyamino organic matter, and active group-containing compounds. The reaction conditions typically involve dissolving these raw materials in a medium-high boiling point solvent and using thermosetting resin as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
CID 78062424 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in halogenated compounds .
Applications De Recherche Scientifique
CID 78062424 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of CID 78062424 involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 78062424 include other phenyl-containing diamines and heterocyclic compounds. These compounds share structural similarities but may differ in their specific functional groups and reactivity.
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C5H6Cl2Si |
|---|---|
Poids moléculaire |
165.09 g/mol |
InChI |
InChI=1S/C5H6Cl2Si/c1-3-4(2)8-5(6)7/h3,5H,1-2H2 |
Clé InChI |
UWKSBAXIHXANGO-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=C)[Si]C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


